molecular formula C7H5FIN3 B8361336 1-(Azidomethyl)-4-fluoro-2-iodobenzene

1-(Azidomethyl)-4-fluoro-2-iodobenzene

Cat. No.: B8361336
M. Wt: 277.04 g/mol
InChI Key: WAQBMDAUVNOKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-4-fluoro-2-iodobenzene is a halogenated aromatic compound featuring an azidomethyl (-CH₂N₃) group at position 1, a fluorine atom at position 4, and an iodine atom at position 2 on the benzene ring. This unique substitution pattern combines electron-withdrawing halogens (F and I) with the reactive azide group, making it a versatile intermediate in click chemistry and materials science. Its applications span corrosion inhibition, biological activity, and as a precursor for triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

Molecular Formula

C7H5FIN3

Molecular Weight

277.04 g/mol

IUPAC Name

1-(azidomethyl)-4-fluoro-2-iodobenzene

InChI

InChI=1S/C7H5FIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2

InChI Key

WAQBMDAUVNOKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

The compound is distinguished from similar azidomethyl benzene derivatives by its ortho-iodo and para-fluoro substituents. Key comparisons include:

Compound Substituents Key Properties/Applications References
1-(Azidomethyl)-4-fluorobenzene 4-F, no iodine Used in triazole synthesis; moderate corrosion inhibition [1, 3, 7]
1-(Azidomethyl)-4-iodobenzene 4-I, no fluorine Higher molecular weight; potential for enhanced corrosion inhibition due to iodine’s polarizability [1, 7]
1-(Azidomethyl)-2-methoxybenzene 2-OCH₃ Electron-donating methoxy group alters reactivity in CuAAC; lower thermal stability [2, 8]
4-(Azidomethyl)-2-fluoro-1-methoxybenzene 2-F, 1-OCH₃, 4-CH₂N₃ Mixed electronic effects; used in glycobiology studies [8]

Key Observations :

  • Electron-withdrawing groups (F, I) enhance electrophilicity, accelerating azide-alkyne cycloaddition .
  • Iodine’s polarizability may improve corrosion inhibition by strengthening adsorption on metal surfaces .
Spectroscopic Data

NMR Shifts of Azidomethyl Protons :

  • 1-(Azidomethyl)-4-fluorobenzene : δ 4.35 ppm (s, 2H) .
  • 1-(Azidomethyl)-2-methoxybenzene : δ 4.35 ppm (s, 2H) .

IR Stretching (N₃) :
All analogs exhibit N₃ absorption at 2092–2101 cm⁻¹ , confirming azide integrity .

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